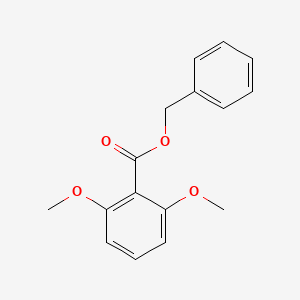

Benzyl 2,6-dimethoxybenzoate

Description

Historical Context and Significance of Benzoate (B1203000) Esters in Organic and Medicinal Chemistry

Benzoate esters, the broader chemical family to which benzyl (B1604629) 2,6-dimethoxybenzoate belongs, have a long and significant history in both organic and medicinal chemistry. Historically, the synthesis of esters, a reaction class that includes benzoate esters, has been a fundamental component of organic chemistry education and industrial practice. The Fischer-Speier esterification, first described in 1895, remains a classic method for their preparation.

In the realm of medicinal chemistry, benzoate esters are recognized for their diverse applications. They are integral to the structure of numerous pharmaceuticals and are often employed as prodrugs to enhance the bioavailability of active pharmaceutical ingredients. The ester linkage can be designed to be cleaved by enzymes in the body, releasing the parent drug. Furthermore, the antimicrobial properties of benzoic acid and its salts have been known since 1875, leading to their widespread use as preservatives in food and pharmaceutical formulations. smolecule.com The study of various substituted benzoates continues to be an active area of research for the development of new therapeutic agents, including those with antifungal and anticancer properties. chemfaces.comchemicalbook.com

Structural Characteristics and Chemical Classification of Benzyl 2,6-Dimethoxybenzoate

This compound is classified as a benzoate ester. Its structure is characterized by a benzyl group (a benzene (B151609) ring attached to a methylene (B1212753) group) linked via an ester bond to a 2,6-dimethoxybenzoate moiety. The core of this molecule is benzoic acid, with two methoxy (B1213986) groups (-OCH₃) positioned at the 2 and 6 positions of the benzene ring. This substitution pattern significantly influences the molecule's electronic and steric properties.

The key structural details of this compound are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₆H₁₆O₄ |

| Molecular Weight | 272.29 g/mol |

| IUPAC Name | This compound |

| CAS Number | 34328-54-6 |

Note: Specific physical properties such as melting and boiling points for this compound are not consistently reported in publicly available literature. The melting point of its precursor, 2,6-dimethoxybenzoic acid, is 185-187 °C. chemicalbook.com

The presence of the two methoxy groups ortho to the ester linkage creates steric hindrance, which can affect its reactivity and conformational flexibility. Spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are crucial for the definitive identification and structural elucidation of this compound. uantwerpen.be

Overview of Current Academic Research Trajectories for this compound

Current academic research on this compound is primarily focused on its natural occurrence and potential biological activities. The compound has been isolated from various plant species, often as part of broader phytochemical investigations.

Natural Product Isolation and Bioactivity Screening:

A significant portion of the research involves the isolation of this compound from plant extracts and subsequent screening for biological activity. For instance, it has been identified as a constituent of the roots of Endlicheria dysodantha and Brintonia discoidea. tandfonline.comlsu.edu Studies on extracts from Brickellia veronicaefolia have revealed that this compound, along with other isolated compounds, exhibits smooth muscle relaxant properties on the guinea-pig ileum. researchgate.netnih.gov

Antimicrobial and Antiprotozoal Research:

Another key area of investigation is its potential as an antimicrobial agent. Research has shown that this compound displays activity against several bacteria, including Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis, as well as the fungi Candida albicans and Trichophyton mentagrophytes. chemfaces.comchemfaces.com Furthermore, studies have explored its antiprotozoal activity against various parasites, including Plasmodium falciparum, the causative agent of malaria. uantwerpen.be

While these studies indicate a promising range of biological activities, much of the current research involves the compound as part of a mixture of natural products. Future research is likely to focus on the targeted synthesis of this compound and its analogs to conduct more detailed structure-activity relationship (SAR) studies and to better understand its mechanism of action at the molecular level. The development of efficient synthetic routes will be crucial for producing sufficient quantities for in-depth pharmacological evaluation.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

benzyl 2,6-dimethoxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O4/c1-18-13-9-6-10-14(19-2)15(13)16(17)20-11-12-7-4-3-5-8-12/h3-10H,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKIYLOACOOWBCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C(=O)OCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327305 | |

| Record name | Benzyl 2,6-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34328-54-6 | |

| Record name | Benzyl 2,6-dimethoxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Bioprospecting of Benzyl 2,6 Dimethoxybenzoate

Isolation from Botanical Sources

The quest for novel bioactive compounds has led researchers to investigate a wide array of plant species. Through these bioprospecting efforts, Benzyl (B1604629) 2,6-dimethoxybenzoate has been isolated and identified in several distinct plant families, including Lauraceae, Annonaceae, Asteraceae, and Fabaceae. The following subsections detail the specific instances of its discovery.

Research into the chemical constituents of Endlicheria dysodantha, a member of the Lauraceae family, has led to the successful isolation of Benzyl 2,6-dimethoxybenzoate. A study focused on the bioactive compounds from the roots of this plant identified several benzyl benzoate (B1203000) derivatives. Through bioassay-guided fractionation, this compound was isolated alongside other similar structures. This discovery marked the first instance of this particular compound being reported from the genus Endlicheria. The identification of the compound was confirmed using spectroscopic methods. ijprajournal.com

Currently, there is no readily available scientific literature that specifically reports the isolation or identification of this compound from Polyalthia parviflora. Phytochemical studies on this member of the Annonaceae family have revealed the presence of other classes of compounds, such as alkaloids and terpenes, but a direct confirmation of this compound is not documented in existing research. nih.govsemanticscholar.org

The aerial parts of Solidago virga-aurea var. gigantea have been a source for the isolation of this compound. Chromatographic separation of a hexane-soluble fraction from a methanol (B129727) extract of the plant's aerial parts yielded the compound. Its structure was determined through spectroscopic analysis. This finding contributes to the broader understanding of the chemical profile of the Solidago genus, which is known for producing a variety of secondary metabolites.

| Plant Species | Family | Plant Part | Isolated Compounds Include |

| Solidago virga-aurea var. gigantea | Asteraceae | Aerial Parts | This compound |

This compound has been identified in the leaves of Caesalpinia pulcherrima, a plant belonging to the Fabaceae family. A study focusing on the phytochemical analysis of the air-dried leaves of this species reported the identification of this compound. This finding was part of a broader investigation into the various chemical constituents of the plant.

Despite phytochemical investigations into the constituents of Verbesina encelioides, a member of the Asteraceae family, there are no specific reports in the available scientific literature confirming the isolation of this compound from this plant. Studies on this species have identified other classes of compounds, including terpenoids and flavonoids. nih.govsemanticscholar.org

Ageratina petiolaris, another member of the Asteraceae family, has been found to contain this compound. Phytochemical analyses have listed this compound as one of the main chemical constituents of the plant. This identification is significant for understanding the chemical diversity within the Ageratina genus. researchgate.net

| Plant Species | Family | Key Finding |

| Ageratina petiolaris | Asteraceae | This compound identified as a main compound. |

Other Documented Natural Product Origins

This compound has been identified and isolated from a specific natural source. Scientific research has documented its presence in the roots of the plant species Endlicheria dysodantha Mez, which belongs to the Lauraceae family. nih.gov The isolation of this compound was the result of bioactivity-directed fractionation of the plant's root extract, a process where components of a natural extract are separated and tested to identify the active constituents. nih.gov This discovery marks the first report of this compound being isolated from the Endlicheria genus. nih.gov

| Compound Name | Natural Source | Plant Family | Part Used |

| This compound | Endlicheria dysodantha Mez | Lauraceae | Roots |

| Benzyl 2-hydroxybenzoate | Endlicheria dysodantha Mez | Lauraceae | Roots |

| Benzyl 2-hydroxy-6-methoxybenzoate | Endlicheria dysodantha Mez | Lauraceae | Roots |

| Benzyl 2,5-dimethoxybenzoate | Endlicheria dysodantha Mez | Lauraceae | Roots |

This table presents compounds isolated from Endlicheria dysodantha alongside this compound.

Advanced Extraction and Fractionation Methodologies

Solvent Extraction Techniques for Natural Product Isolation

The initial step in isolating this compound from plant material involves extraction with a suitable solvent. The choice of solvent is critical and is based on the polarity of the target compound. For benzyl benzoates, which are esters, solvents of intermediate polarity are often effective.

A common approach begins with the use of a broad-spectrum solvent like ethanol (B145695) or methanol to create a crude extract from the dried and powdered root material. This crude extract contains a wide array of phytochemicals. To selectively partition the compounds, liquid-liquid extraction is employed. The ethanolic extract is typically partitioned between water and an organic solvent such as dichloromethane (B109758) or ethyl acetate. This separates compounds based on their differential solubility, with benzyl benzoates preferentially moving into the organic phase.

Common Solvent Extraction Techniques:

| Technique | Description | Suitability for Benzyl Benzoates |

| Maceration | Soaking the plant material in a solvent at room temperature for an extended period. | Suitable for initial crude extraction, though may be less efficient than other methods. |

| Soxhlet Extraction | Continuous extraction with a hot solvent, allowing for efficient extraction of compounds. | Highly effective for obtaining a comprehensive crude extract from the plant's roots. |

| Liquid-Liquid Partitioning | Separating components of a mixture between two immiscible liquid phases. | Essential for the initial cleanup of the crude extract to enrich the fraction containing benzyl benzoates. |

Chromatographic Purification Strategies (e.g., Column Chromatography, HPLC)

Following initial extraction and partitioning, the enriched fraction containing this compound requires further purification using chromatographic methods. These techniques separate molecules based on their differential interactions with a stationary phase and a mobile phase.

Column Chromatography: This is a fundamental purification step. The enriched organic extract is loaded onto a column packed with a stationary phase, typically silica (B1680970) gel. A solvent or a mixture of solvents (the mobile phase) is then passed through the column. Compounds separate based on their polarity; less polar compounds elute from the column first, while more polar compounds are retained longer. By systematically changing the polarity of the mobile phase (gradient elution) and collecting the eluted solvent in separate fractions, compounds can be effectively separated. Fractions are monitored using techniques like Thin-Layer Chromatography (TLC) to identify those containing the target compound.

High-Performance Liquid Chromatography (HPLC): For final purification to achieve a high degree of purity, preparative HPLC is the method of choice. It operates on the same principles as column chromatography but uses high pressure to pass the mobile phase through a column packed with smaller particles, resulting in much higher resolution and separation efficiency. A reversed-phase HPLC setup, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), is commonly used for purifying compounds like benzyl benzoates. The sample is injected into the system, and as the components elute, they are detected by a UV detector, allowing for the precise collection of the pure this compound.

Ethnopharmacological Context of Source Organisms

The genus Endlicheria has a history of use in traditional medicine, providing a context for the scientific investigation of its constituent compounds. While specific ethnobotanical uses for Endlicheria dysodantha are not extensively documented, related species within the genus have been used for medicinal purposes. For instance, Endlicheria longicaudata has been traditionally used to treat ailments such as fever, colds, and various digestive disorders. General references also note the use of Endlicheria dysodantha as a medicinal plant for treating conditions like fever, cough, and colds. nih.gov

The discovery of bioactive compounds such as neolignans and various benzyl benzoate derivatives, including this compound, within Endlicheria dysodantha provides a potential chemical basis for the medicinal properties attributed to this genus. nih.gov The process of bioprospecting, which involves exploring natural sources for novel compounds of biological and chemical interest, is validated by connecting traditional knowledge with modern phytochemical analysis.

Synthetic Organic Chemistry of Benzyl 2,6 Dimethoxybenzoate

Strategies for the Total Synthesis of Benzyl (B1604629) 2,6-Dimethoxybenzoate

The formation of the ester linkage in Benzyl 2,6-dimethoxybenzoate is the central transformation in its total synthesis. The significant steric hindrance posed by the two methoxy (B1213986) groups ortho to the carboxylic acid function on the benzoate (B1203000) moiety makes this a non-trivial synthetic challenge. Consequently, classical and modern esterification methodologies are employed, each with distinct advantages and limitations.

The most traditional method for ester synthesis is the Fischer-Speier esterification, which involves the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. organic-chemistry.orgtcu.edu This is an equilibrium-controlled process, and to achieve high yields, the equilibrium must be shifted towards the products. organic-chemistry.orgstudylib.net This is typically accomplished by using a large excess of one of the reactants (usually the alcohol) or by removing water as it is formed. studylib.net

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking this carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. organic-chemistry.org

However, the Fischer esterification is notably inefficient for sterically hindered carboxylic acids, particularly those with ortho-substituents. researchgate.netrug.nl Ortho-disubstituted benzoic acids, such as 2,6-dimethoxybenzoic acid, are known to react very slowly or not at all under these conditions. researchgate.net The steric bulk of the two methoxy groups impedes the nucleophilic attack of benzyl alcohol on the protonated carboxyl group, thus significantly slowing down the rate of reaction. researchgate.net While various catalysts, including Lewis acids and solid-supported acids, have been developed to promote Fischer esterification, the steric barrier presented by 2,6-disubstitution remains a formidable obstacle for this approach. organic-chemistry.orgrug.nldergipark.org.trnih.gov

| Catalyst Type | Example | Typical Conditions | Applicability to Sterically Hindered Acids |

| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Reflux in excess alcohol | Very low to no reactivity researchgate.net |

| Lewis Acid | Zirconocene Triflate | Reflux in toluene | Reduced reaction speed rug.nl |

| Solid Acid | Sulfonated Resins | High temperature | Generally low efficiency |

To overcome the low reactivity of sterically hindered acids in acid-catalyzed esterifications, various coupling methods have been developed. These methods typically involve the activation of the carboxylic acid to form a more reactive intermediate, which is then susceptible to nucleophilic attack by the alcohol.

One common approach is the use of carbodiimide (B86325) coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC), in a process known as the Steglich esterification. organic-chemistry.orgchemspider.com In this reaction, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate is then readily attacked by the alcohol to form the ester. A catalyst, such as 4-dimethylaminopyridine (B28879) (DMAP), is often added to facilitate the reaction. This method is highly effective for the formation of esters from sterically demanding substrates. chemspider.com

Another powerful method for the esterification of hindered alcohols and acids is the Mitsunobu reaction. organic-chemistry.orgnih.gov This reaction utilizes a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgnih.gov The reagents combine with the alcohol to form an alkoxyphosphonium salt, which is a highly activated intermediate. kuleuven.be The carboxylate anion, acting as the nucleophile, can then displace the triphenylphosphine oxide in an SN2 reaction to form the desired ester. organic-chemistry.org A key advantage of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol's chiral center, although this is not relevant for the synthesis of this compound from the achiral benzyl alcohol. organic-chemistry.org The reaction is particularly well-suited for hindered systems where other methods fail. orgsyn.org

| Reaction | Reagents | Key Intermediate | Advantages for Hindered Substrates |

| Steglich Esterification | DCC, DMAP | O-Acylisourea | High yields, mild conditions chemspider.com |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD | Alkoxyphosphonium salt | Effective for highly hindered systems, proceeds under mild, neutral conditions organic-chemistry.orgorgsyn.org |

Synthesis of Key Precursors

The efficient synthesis of this compound relies on the availability of its constituent precursors: 2,6-dimethoxybenzoic acid and a suitable benzyl derivative.

2,6-Dimethoxybenzoic acid can be synthesized through several routes. One common laboratory method involves the ortho-lithiation of 1,3-dimethoxybenzene (B93181) followed by carboxylation. In this procedure, 1,3-dimethoxybenzene is treated with a strong base, typically an organolithium reagent like n-butyllithium, which selectively removes a proton from one of the positions ortho to both methoxy groups. The resulting aryllithium species is then quenched with carbon dioxide (often from dry ice) to form the lithium carboxylate, which upon acidic workup yields 2,6-dimethoxybenzoic acid.

An alternative reported synthesis starts from more readily available materials and avoids the use of pyrophoric organolithium reagents. A patented method describes a multi-step process beginning with the formation of sodium phenide from sodium metal and chlorobenzene. google.com This is followed by reaction with 1,3-dimethoxybenzene to produce 2,6-dimethoxyphenyl sodium. google.com Subsequent reaction with carbon dioxide under controlled temperature conditions generates the sodium salt of 2,6-dimethoxybenzoic acid, which is then acidified and purified by crystallization to give the final product with a reported yield of up to 70%. google.com

The benzyl portion of the target molecule is derived from either benzyl alcohol or a benzyl halide. Benzyl alcohol itself is commercially available. Substituted benzyl alcohols can be prepared by various standard synthetic methods. For instance, the reduction of the corresponding substituted benzaldehydes using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) is a common approach. Alternatively, substituted benzaldehydes can undergo the Cannizzaro reaction in the presence of a strong base to yield both the corresponding benzyl alcohol and benzoate salt. youtube.com

Substituted benzyl halides, particularly benzyl bromides, are valuable precursors for coupling reactions. They are often synthesized via the free-radical bromination of the corresponding substituted toluenes. oregonstate.eduma.edu This reaction is typically carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide or AIBN, or under photochemical conditions. sci-hub.seacs.orgresearchgate.net The reaction proceeds via a chain mechanism where a bromine radical abstracts a benzylic hydrogen, which is particularly susceptible to abstraction due to the resonance stabilization of the resulting benzyl radical. oregonstate.edu

Chemo- and Regioselectivity Considerations in this compound Synthesis

The primary challenge in the synthesis of this compound is not one of chemo- or regioselectivity in the conventional sense, but rather overcoming the profound steric hindrance imposed by the two ortho-methoxy groups on the benzoic acid precursor. This steric hindrance is a manifestation of the "ortho effect." vedantu.comwikipedia.org

The ortho effect refers to the unique influence of ortho-substituents on the reactivity of a functional group on a benzene (B151609) ring. vedantu.comwikipedia.org In the case of 2,6-dimethoxybenzoic acid, the two bulky methoxy groups flank the carboxylic acid group. X-ray crystallography studies have shown that this steric crowding forces the carboxyl group to twist out of the plane of the benzene ring. nih.gov This disruption of coplanarity inhibits resonance between the carboxyl group and the aromatic ring. wikipedia.org

While this twisting effect enhances the acidity of the benzoic acid, it severely hinders the approach of nucleophiles, such as benzyl alcohol, to the carbonyl carbon. vedantu.comwikipedia.org This steric shield is the principal reason for the failure of direct acid-catalyzed esterification methods. researchgate.net Therefore, the key "selectivity" consideration in the synthesis of this compound is the selection of a synthetic method that can bypass this steric barrier. Coupling reactions like the Steglich or Mitsunobu esterifications are effective because they proceed through a highly activated intermediate (O-acylisourea or an alkoxyphosphonium salt, respectively), which is much more reactive towards the incoming alcohol nucleophile, thereby overcoming the steric impediment. chemspider.comorganic-chemistry.org

In syntheses involving precursors with multiple functional groups, chemoselectivity would become a more prominent issue. For example, if either the benzoic acid or benzyl alcohol precursor contained another reactive site, such as a primary amine or a more accessible hydroxyl group, a selective esterification would be required. rsc.orgresearchgate.net This would necessitate the use of protecting groups or carefully chosen reaction conditions to ensure the desired ester formation occurs exclusively at the intended positions. However, for the direct coupling of 2,6-dimethoxybenzoic acid and benzyl alcohol, the dominant synthetic consideration remains the management of the steric effects dictated by the ortho-substituents.

Chemical Derivatization and Analogue Synthesis

Design Principles for Benzyl (B1604629) 2,6-Dimethoxybenzoate Analogues

The design of analogues for a given bioactive compound, such as Benzyl 2,6-dimethoxybenzoate, is guided by established medicinal chemistry principles. The core objective is to systematically alter the molecular structure to optimize its interaction with a biological target and improve its drug-like properties. slideshare.netfiveable.me This iterative process involves synthesizing a series of related compounds to explore the structure-activity relationship (SAR), which defines how specific structural features relate to biological activity. fiveable.me

Key strategies in analogue design applicable to this compound include:

Bioisosteric Replacement: This involves substituting a functional group with another that possesses similar physical or chemical properties, with the goal of improving potency, selectivity, or metabolic stability. fiveable.menih.gov For instance, the methoxy (B1213986) groups on the benzoate (B1203000) ring could be replaced with other bioisosteres to probe their role in binding.

Functional Group Modification: Altering or introducing functional groups on either the benzyl or dimethoxybenzoate rings can introduce new interactions with a target, such as hydrogen bonding or ionic interactions. stereoelectronics.org Converting a hydroxyl group to an ether or ester, for example, can test the importance of hydrogen bond donating or accepting capabilities. stereoelectronics.org

Conformational Constraint: Introducing rings or double bonds can restrict the molecule's flexibility. fiveable.me This can lock the analogue into a more bioactive conformation, potentially increasing its affinity for a target.

By applying these principles, chemists can design focused libraries of this compound analogues to systematically probe the chemical space around the parent molecule and identify derivatives with superior characteristics.

Modifications of the Benzyl Moiety

The benzyl group offers a versatile scaffold for chemical modification, primarily through substitutions on its aromatic ring.

Introducing substituents onto the phenyl ring of the benzyl moiety can significantly alter the electronic and steric properties of the molecule, which in turn can influence its stability and biological activity. The stability of the benzyl ester itself is affected by these substitutions; electron-withdrawing groups like chloro- and nitro- tend to increase stability towards acids, while electron-donating groups like methoxy- decrease it. thieme-connect.de

Common synthetic modifications include:

Hydroxylation: The introduction of hydroxyl groups onto the benzyl ring can be achieved through various synthetic routes, often starting from substituted benzaldehydes to create hydroxy-benzyl analogues. nih.gov These hydroxyl groups can serve as crucial hydrogen bond donors or acceptors, potentially enhancing binding affinity to a biological target.

Amination: Amino groups can be introduced, for example, through the reaction of a suitable precursor with a benzyl halide. The synthesis of 2-(N-benzyl) amino benzoic acid involves the reaction of isatoic anhydride (B1165640) with benzyl bromide, demonstrating a pathway for incorporating a benzylamine-like structure. researchgate.net

The following table summarizes potential substitutions on the benzyl aromatic ring:

| Substitution Type | Example Substituent | Potential Synthetic Precursor | Potential Effect on Molecule | Reference |

|---|---|---|---|---|

| Hydroxylation | -OH | Hydroxy benzaldehydes | Introduces H-bond donor/acceptor capability | nih.gov |

| Alkoxylation | -OCH3 | Methoxybenzyl halides | Alters electronics and lipophilicity; decreases acid stability | thieme-connect.de |

| Halogenation | -Cl | Chlorobenzyl halides | Electron-withdrawing; increases acid stability | thieme-connect.de |

| Nitration | -NO2 | Nitrobenzyl halides | Strongly electron-withdrawing; increases acid stability | thieme-connect.de |

| Amination | -NH-R | Benzyl bromide | Introduces basic center and H-bond capability | researchgate.net |

Modification of the benzylic methylene (B1212753) (-CH2-) linker in the benzyl ester is less frequently explored compared to aromatic ring substitutions. In many synthetic contexts, the benzyl ester itself functions as a protecting group for a carboxylic acid, and its primary modification involves its ultimate removal (deprotection). study.com However, transformations are chemically feasible. For instance, oxidation could convert the methylene group into a ketone. This is exemplified in the synthesis of related phenethylamines like β-keto-2C-B, where a ketone is present at the carbon adjacent to the aromatic ring. wikipedia.org Such a modification would fundamentally alter the geometry and electronic nature of the ester linkage.

Modifications of the Dimethoxybenzoate Moiety

The dimethoxybenzoate ring provides opportunities for modification through electrophilic aromatic substitution or by transforming the methoxy groups themselves.

The electron-donating nature of the two methoxy groups activates the aromatic ring, making it susceptible to electrophilic substitution.

Bromination: The introduction of a bromine atom onto the dimethoxybenzoate ring is a feasible modification. Studies on related compounds, such as 3,5-dimethoxybenzoate (B1226732) derivatives, have investigated their reactions with bromine. rsc.org Furthermore, the metabolism of related compounds like 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) yields metabolites that retain the bromo-dimethoxy-phenyl structure, indicating the stability of this arrangement. wikipedia.org Palladium-catalyzed methods have also been developed for the meta-C–H bromination of benzoic acid derivatives, offering a potential route for regioselective halogenation. rsc.org

The table below outlines possible substitutions on the dimethoxybenzoate ring:

| Substitution Type | Example Reagent | Position of Substitution | Reference |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) or Br2 | Ortho/para to activating methoxy groups | rsc.org |

| meta-C-H Bromination | N-bromophthalimide (NBP) with Pd catalyst | Meta to the carboxyl group | rsc.org |

The two methoxy groups are key features of the benzoate moiety and can be chemically altered, most commonly through cleavage of the methyl-ether bond to yield hydroxyl groups.

Demethylation: The conversion of one or both methoxy groups to phenols (hydroxyl groups) is a common transformation. This significantly increases the polarity of the molecule and introduces acidic protons capable of hydrogen bonding. Various reagents are known to cleave aryl methyl ethers. For instance, Lewis acids like aluminum bromide or protic acids such as pyridinium (B92312) chloride are effective demethylating agents. google.com A rapid method using a phase-transfer catalyst (Aliquat-336) in the presence of hydrobromic acid has also been shown to be effective for a wide variety of substrates. researchgate.net The metabolism of related dimethoxy-substituted compounds also involves demethylation, producing hydroxy and dihydroxy metabolites. wikipedia.org Applying these methods to this compound would yield Benzyl 2-hydroxy-6-methoxybenzoate or Benzyl 2,6-dihydroxybenzoate.

Synthesis of Glycosylated this compound Derivatives

The synthesis of glycosylated derivatives of this compound is a specialized area of organic chemistry focusing on the attachment of carbohydrate moieties to the core structure. This process, known as glycosylation, can significantly alter the parent molecule's physicochemical properties, such as solubility and stability, and can impart novel biological activities. While specific literature detailing the synthesis of glycosylated this compound is not extensively documented, the synthesis of analogous benzyl glycosides provides a foundational understanding of potential synthetic routes.

The primary approaches to synthesizing such derivatives can be broadly categorized into chemical and enzymatic methods. Chemical synthesis often involves the reaction of a glycosyl donor, a carbohydrate with a leaving group at the anomeric position, with a glycosyl acceptor, in this case, a derivative of this compound with a nucleophilic group.

One of the classical methods for forming a glycosidic bond is the Koenigs-Knorr reaction, which typically involves the use of a glycosyl halide as the donor and a heavy metal salt, such as silver or mercury, as a promoter. For the synthesis of glycosylated this compound, a hydroxylated analog of the parent compound would be required to act as the glycosyl acceptor.

More contemporary methods utilize a variety of glycosyl donors with different leaving groups and activation systems to achieve higher yields and stereoselectivity. These can include thioglycosides, trichloroacetimidates, and glycosyl phosphates, activated by appropriate promoters. The choice of protecting groups on the carbohydrate donor is crucial to prevent side reactions and to direct the stereochemical outcome of the glycosylation.

Enzymatic synthesis offers a green chemistry alternative to traditional chemical methods. Glycosyltransferases are enzymes that catalyze the formation of glycosidic bonds with high regio- and stereoselectivity. This approach avoids the need for extensive protecting group manipulation and the use of toxic heavy metal promoters. A plausible enzymatic route for the synthesis of glycosylated this compound would involve a suitable glycosyltransferase, a sugar nucleotide as the glycosyl donor, and an appropriately functionalized this compound derivative as the acceptor.

Another enzymatic approach is the use of hydrolases, such as glycosidases, in a reverse hydrolysis or transglycosylation mode. In this scenario, the enzyme catalyzes the transfer of a glycosyl moiety from a donor to the acceptor molecule. The reaction conditions, such as the solvent system and water activity, are critical for shifting the equilibrium towards synthesis rather than hydrolysis.

Given the absence of specific examples in the literature for the glycosylation of this compound, the following table outlines the general classes of compounds that would be involved in such a synthetic endeavor.

| Compound Class | Role in Synthesis |

| This compound derivative | Glycosyl acceptor |

| Glycosyl halide (e.g., acetobromo-α-D-glucose) | Glycosyl donor (Chemical synthesis) |

| Thioglycoside | Glycosyl donor (Chemical synthesis) |

| Glycosyl trichloroacetimidate | Glycosyl donor (Chemical synthesis) |

| Sugar nucleotide (e.g., UDP-glucose) | Glycosyl donor (Enzymatic synthesis) |

| Glycosyltransferase | Biocatalyst (Enzymatic synthesis) |

| Glycosidase | Biocatalyst (Enzymatic synthesis) |

The development of a successful synthetic protocol for glycosylated this compound derivatives would require careful optimization of the reaction conditions, including the choice of solvent, temperature, catalyst or enzyme, and the protecting group strategy for the carbohydrate moiety.

Advanced Spectroscopic and Crystallographic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, as well as two-dimensional NMR experiments, a complete picture of the proton and carbon environments within Benzyl (B1604629) 2,6-dimethoxybenzoate can be assembled.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of Benzyl 2,6-dimethoxybenzoate provides a detailed map of the proton environments within the molecule. Analysis of a 400 MHz spectrum recorded in deuterated chloroform (B151607) (CDCl₃) reveals distinct signals corresponding to the aromatic protons of both the benzyl and the 2,6-dimethoxybenzoate moieties, as well as the benzylic and methoxy (B1213986) protons. cmfri.org.in

The protons of the benzyl group's phenyl ring appear in the range of δ 7.36 to 7.44 ppm. Specifically, the two protons ortho to the ester linkage are observed as a doublet of doublets at δ 7.44 (J = 7.5, 2 Hz), while the remaining three protons present as a multiplet at δ 7.36. The benzylic methylene (B1212753) protons (O-CH₂-Ph) resonate as a sharp singlet at δ 5.37, confirming their equivalence and isolation from other protons. cmfri.org.in

For the 2,6-dimethoxybenzoate portion, the two equivalent aromatic protons are observed as a doublet at δ 6.55 (J = 7.5 Hz). The aromatic proton situated between the two methoxy groups appears as a doublet at δ 7.26 (J = 7.5 Hz). The six protons of the two equivalent methoxy groups give rise to a characteristic sharp singlet at δ 3.80. cmfri.org.in

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 7.44 | dd | 7.5, 2 | 2H | Aromatic H (Benzyl) |

| 7.36 | m | - | 3H | Aromatic H (Benzyl) |

| 7.26 | d | 7.5 | 1H | Aromatic H (Benzoate) |

| 6.55 | d | 7.5 | 2H | Aromatic H (Benzoate) |

| 5.37 | s | - | 2H | O-CH₂-Ph |

| 3.80 | s | - | 6H | 2 x OCH₃ |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Two-Dimensional NMR Techniques (e.g., COSY, NOESY, HMQC, HMBC) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR techniques are instrumental in confirming the structural assignments made from 1D NMR data.

COSY (Correlation Spectroscopy): A COSY experiment would be expected to show correlations between the coupled aromatic protons on both the benzyl and the dimethoxybenzoate rings, confirming their respective spin systems.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and the carbons to which they are attached. For instance, the signal at δ 5.37 in the ¹H spectrum would correlate with the benzylic carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) connectivity. Key correlations would be expected from the benzylic protons (δ 5.37) to the ester carbonyl carbon and the quaternary aromatic carbon of the benzyl group. Similarly, correlations from the methoxy protons (δ 3.80) to the C2 and C6 carbons of the benzoate (B1203000) ring would confirm their positions.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment could provide through-space correlations, which would be particularly useful in confirming the proximity of the benzylic protons to the ortho protons of the benzyl ring.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns.

Electron Ionization Mass Spectrometry (EI-MS)

Under Electron Ionization (EI) conditions, this compound undergoes characteristic fragmentation. The mass spectrum shows a molecular ion peak [M]⁺ at a mass-to-charge ratio (m/z) of 272, which corresponds to the molecular formula C₁₆H₁₆O₄. cmfri.org.in

The fragmentation pattern is dominated by cleavages typical for benzyl esters. A prominent peak is observed at m/z 91, corresponding to the tropylium (B1234903) cation ([C₇H₇]⁺), formed from the benzyl moiety. Another significant fragment appears at m/z 165, which is the base peak (100% relative intensity), resulting from the 2,6-dimethoxybenzoyl cation ([C₆H₃(OCH₃)₂CO]⁺). Further fragmentation of the molecule includes the loss of the benzyl group to give a fragment at m/z 181 ([M-CH₂Ph]⁺), which can subsequently lose a molecule of methanol (B129727) to produce a fragment at m/z 149. cmfri.org.in

| m/z | Relative Intensity (%) | Assignment |

|---|---|---|

| 272 | 30 | [M]⁺ |

| 181 | 5 | [M-CH₂Ph]⁺ |

| 165 | 100 | [C₆H₃(OCH₃)₂CO]⁺ |

| 149 | 20 | [M-CH₂Ph-CH₃OH]⁺ |

| 91 | 50 | [C₇H₇]⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS and HR-FAB-MS)

Electrospray Ionization (ESI) is a soft ionization technique that typically results in the observation of the protonated molecule [M+H]⁺ or adducts with cations like sodium [M+Na]⁺ or potassium [M+K]⁺. For this compound (MW = 272.3), one would expect to observe ions at m/z 273.1 [M+H]⁺ or m/z 295.1 [M+Na]⁺. High-Resolution Mass Spectrometry (HRMS), often coupled with ESI or other soft ionization techniques like Fast Atom Bombardment (FAB), would allow for the precise determination of the elemental composition, further confirming the molecular formula of C₁₆H₁₆O₄.

Fragmentation Pathways and Structural Information from Mass Spectrometry

Mass spectrometry is a powerful tool for elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. The molecular ion (M+) peak for this compound (C₁₆H₁₆O₄) would be observed at a mass-to-charge ratio (m/z) of 272.3. The fragmentation is dominated by cleavage at the ester linkage and benzylic position, leading to several characteristic ions.

One of the most prominent fragmentation pathways involves the cleavage of the C-O bond between the carbonyl carbon and the benzylic oxygen. This heterolytic cleavage results in the formation of a highly stable benzyl cation (C₇H₇⁺), which often rearranges to the even more stable tropylium ion. jove.com This fragment is consistently observed as a base peak or a significantly intense peak at m/z 91 in the mass spectra of benzyl-containing compounds. jove.comresearchgate.netpharmacy180.com

Another major fragmentation route is the alpha-cleavage at the acyl-oxygen bond, leading to the loss of a benzyloxy radical (•OCH₂C₆H₅) and the formation of the 2,6-dimethoxybenzoyl cation. This acylium ion appears at m/z 165. This fragment can undergo further decomposition by losing a molecule of carbon monoxide (CO) to produce a fragment at m/z 137, or by the sequential loss of methyl radicals (•CH₃) from the methoxy groups. The fragmentation of the related 2,6-dimethoxybenzoic acid shows a prominent peak at m/z 135, corresponding to the loss of water and a methyl group, which supports the fragmentation pattern of the dimethoxy-substituted ring. nih.gov

| m/z Value | Proposed Fragment Ion | Structural Formula | Notes |

|---|---|---|---|

| 272 | Molecular Ion | [C₁₆H₁₆O₄]⁺ | Parent ion of this compound. |

| 165 | 2,6-Dimethoxybenzoyl cation | [(CH₃O)₂C₆H₃CO]⁺ | Results from the loss of the benzyl radical. |

| 91 | Benzyl/Tropylium cation | [C₇H₇]⁺ | A very stable and abundant fragment, often the base peak. jove.com |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is instrumental in identifying the functional groups present in this compound. The spectrum is characterized by strong absorptions corresponding to the ester and ether groups, as well as vibrations from the aromatic rings. spectroscopyonline.com

Aromatic esters display a set of characteristic intense peaks. spectroscopyonline.com The most prominent feature is the strong carbonyl (C=O) stretching vibration, which for an aromatic ester like this, is expected in the range of 1730-1715 cm⁻¹. spectroscopyonline.comlibretexts.orgorgchemboulder.com This position is slightly lower than that of saturated esters due to conjugation with the aromatic ring. libretexts.org

The spectrum also shows two distinct C-O stretching bands associated with the ester linkage. quimicaorganica.org The asymmetric C-C-O stretch appears as a strong band between 1310 and 1250 cm⁻¹, while the symmetric O-C-C stretch is found between 1130 and 1100 cm⁻¹. spectroscopyonline.com The presence of two ether linkages (the methoxy groups) contributes to strong C-O stretching absorptions within the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are observed as weaker bands just above 3000 cm⁻¹, while the aliphatic C-H stretches of the benzyl CH₂ group appear just below 3000 cm⁻¹.

| Wavenumber Range (cm⁻¹) | Vibration | Functional Group | Expected Intensity |

|---|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic | Medium-Weak |

| 3000-2850 | C-H Stretch | Aliphatic (CH₂) | Medium-Weak |

| 1730-1715 | C=O Stretch | Aromatic Ester | Strong |

| 1600-1450 | C=C Stretch | Aromatic Ring | Medium-Weak |

| 1310-1250 | Asymmetric C-O Stretch | Ester and Aryl Ether | Strong |

| 1130-1000 | Symmetric C-O Stretch | Ester and Aryl Ether | Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy provides insight into the electronic transitions within the chromophores of this compound. The primary chromophores in the molecule are the two substituted benzene (B151609) rings: the 2,6-dimethoxybenzoyl group and the benzyl group.

The absorption bands in the UV region arise from π → π* electronic transitions within the aromatic systems. Substituted benzoic acids and their esters typically exhibit two main absorption bands, often referred to as the B-band (benzenoid) and C-band. rsc.orgcdnsciencepub.com For benzoic acid itself, these bands appear around 230 nm and 274 nm, respectively. rsc.org The presence of the two methoxy groups (auxochromes) on the benzoyl ring is expected to cause a bathochromic (red) shift, moving these absorptions to longer wavelengths and increasing their intensity. Steric hindrance from the ortho-substituents can affect the planarity and, consequently, the exact position and intensity of these bands. cdnsciencepub.com

| Chromophore | Expected Transition | Approximate λₘₐₓ Region (nm) |

|---|---|---|

| 2,6-Dimethoxybenzoyl group | π → π | 230-250 and 270-290 |

| Benzyl group | π → π | ~260 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in the solid state, providing accurate data on bond lengths, bond angles, and intermolecular interactions. nih.gov While a specific crystal structure for this compound has not been detailed in the surveyed literature, analysis of closely related compounds, particularly Methyl 2,6-dimethoxybenzoate, offers significant insight into its likely solid-state conformation. researchgate.netchemicalbook.com

The crystal structure of Methyl 2,6-dimethoxybenzoate reveals that the molecule is not planar. researchgate.netchemicalbook.com Due to significant steric hindrance from the two methoxy groups at the ortho positions, the planar ester group is forced to rotate out of the plane of the benzene ring. researchgate.net The dihedral angle between the ester group and the benzene ring in the methyl analogue is reported to be 81.46°. researchgate.netchemicalbook.com It is highly probable that this compound adopts a similar conformation, with the large benzyl group further influencing the crystal packing. This non-planar arrangement would impact the molecule's electronic properties and intermolecular interactions, which are likely to be governed by van der Waals forces and potential dipole-dipole interactions rather than strong hydrogen bonding. researchgate.net

| Structural Parameter | Information Provided by X-ray Crystallography | Predicted Feature for this compound |

|---|---|---|

| Bond Lengths & Angles | Precise measurement of distances and angles between atoms. | Standard sp² and sp³ carbon-oxygen and carbon-carbon bond lengths. |

| Torsion (Dihedral) Angles | Describes the rotation around bonds. | A large dihedral angle (>80°) between the ester group and the benzene ring is expected. researchgate.netchemicalbook.com |

| Molecular Conformation | The overall 3D shape of the molecule. | A non-planar conformation due to steric hindrance from ortho-methoxy groups. |

| Crystal Packing | Arrangement of molecules in the unit cell. | Packing likely dominated by van der Waals and dipole-dipole interactions. researchgate.net |

Chemical Reactivity and Mechanistic Studies

Hydrolytic Stability and Ester Cleavage Mechanisms

The ester linkage in benzyl (B1604629) 2,6-dimethoxybenzoate is susceptible to cleavage through hydrolysis, a reaction that can be catalyzed by either acid or base. The stability of the ester is significantly influenced by the steric hindrance provided by the two methoxy (B1213986) groups at the ortho positions of the benzoate (B1203000) ring. This steric hindrance can impede the approach of nucleophiles, such as water or hydroxide (B78521) ions, to the carbonyl carbon, thereby slowing the rate of hydrolysis compared to less substituted benzoate esters. pearson.com

Base-Catalyzed Hydrolysis (Saponification):

Acid-Catalyzed Hydrolysis:

In the presence of a strong acid, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule can then act as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Following proton transfer, benzyl alcohol is eliminated, and deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields 2,6-dimethoxybenzoic acid. This reaction is reversible.

Enzymatic Cleavage:

Specific enzymes, such as lipases and esterases, can also catalyze the hydrolysis of benzyl esters. archive.org These biocatalytic methods offer the advantage of mild reaction conditions and high selectivity, potentially allowing for the cleavage of the ester group without affecting other sensitive functionalities in the molecule.

The comparative rates of hydrolysis for various benzyl esters indicate that both electronic and steric factors play a crucial role. archive.org While electronic effects of substituents on the benzoate ring can alter the electrophilicity of the carbonyl carbon, the steric bulk of the ortho-methoxy groups in benzyl 2,6-dimethoxybenzoate is expected to be a dominant factor in its hydrolytic stability. pearson.comnih.gov

| Cleavage Type | Catalyst/Reagent | General Mechanism | Products |

|---|---|---|---|

| Base-Catalyzed Hydrolysis | Aqueous base (e.g., NaOH, KOH) | Nucleophilic acyl substitution (BAC2) | 2,6-Dimethoxybenzoic acid salt and Benzyl alcohol |

| Acid-Catalyzed Hydrolysis | Aqueous acid (e.g., H2SO4, HCl) | Acid-catalyzed nucleophilic acyl substitution (AAC2) | 2,6-Dimethoxybenzoic acid and Benzyl alcohol |

| Enzymatic Hydrolysis | Lipases, Esterases | Enzyme-catalyzed hydrolysis | 2,6-Dimethoxybenzoic acid and Benzyl alcohol |

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The aromatic ring of the 2,6-dimethoxybenzoyl group is highly activated towards electrophilic substitution and generally deactivated towards nucleophilic substitution.

Electrophilic Aromatic Substitution:

The two methoxy groups are strong electron-donating groups, activating the aromatic ring through their +M (mesomeric) effect. brainly.comorganicchemistrytutor.com They direct incoming electrophiles to the ortho and para positions. In the case of 2,6-dimethoxybenzoate, the C4 position is para to the C2-methoxy group and ortho to the C6-methoxy group, making it the most electron-rich and sterically accessible site for electrophilic attack. The C3 and C5 positions are also activated (ortho to one methoxy group and meta to the other). The ester group, being an electron-withdrawing group, is a deactivating, meta-directing group. wikipedia.org However, the strong activating effect of the two methoxy groups dominates the directing effect. masterorganicchemistry.com Therefore, electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions, are expected to occur predominantly at the C4 position. rsc.orglibretexts.org

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) reactions typically require the presence of strong electron-withdrawing groups on the aromatic ring to stabilize the negatively charged Meisenheimer complex intermediate. wikipedia.orgbyjus.comchemistrysteps.com The 2,6-dimethoxybenzoyl moiety in this compound is electron-rich due to the two methoxy groups, making it generally unreactive towards nucleophilic aromatic substitution under standard conditions. While the ester group is electron-withdrawing, its effect is outweighed by the strong electron-donating nature of the methoxy groups. For a nucleophilic substitution to occur, harsh reaction conditions or the presence of a very strong nucleophile would be necessary, and even then, the reaction is unlikely to be facile. oup.comresearchgate.net

| Reaction Type | Directing Groups | Predicted Major Product | Rationale |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Two activating -OCH3 groups (ortho, para-directing); One deactivating -COOBn group (meta-directing) | Substitution at C4 position | The strong activating and directing effect of the two methoxy groups outweighs the deactivating effect of the ester group. masterorganicchemistry.com |

| Nucleophilic Aromatic Substitution | Two electron-donating -OCH3 groups; One electron-withdrawing -COOBn group | Generally unreactive | The aromatic ring is electron-rich and not sufficiently activated for nucleophilic attack. wikipedia.orgbyjus.com |

Reactions Involving the Benzyl Moiety (e.g., Oxidation, Hydrogenation)

The benzyl group of the ester provides a reactive site for both oxidation and reduction reactions, primarily at the benzylic carbon.

Oxidation:

The benzylic C-H bonds of the benzyl group can be oxidized using various oxidizing agents. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can cleave the benzyl group to form benzoic acid. google.com Milder and more selective oxidation methods can also be employed. siu.eduacs.org The oxidation of the benzyl ester would lead to the formation of a mixed anhydride (B1165640) of 2,6-dimethoxybenzoic acid and benzoic acid, which would likely hydrolyze to the individual carboxylic acids upon workup.

Hydrogenation (Hydrogenolysis):

A common and synthetically useful reaction of benzyl esters is the cleavage of the benzyl C-O bond by catalytic hydrogenation, a process known as hydrogenolysis. ambeed.comacsgcipr.org This reaction is typically carried out using a palladium catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas or a hydrogen donor like formic acid or 2-propanol (catalytic transfer hydrogenation). cdnsciencepub.commdma.chrsc.orgresearchgate.net Hydrogenolysis of this compound efficiently yields 2,6-dimethoxybenzoic acid and toluene. nacatsoc.orgtandfonline.comtandfonline.comresearchgate.net This method is widely used as a mild deprotection strategy for carboxylic acids. mdma.ch

| Reaction | Reagents | Products | Notes |

|---|---|---|---|

| Oxidation | KMnO4, H3O+ | 2,6-Dimethoxybenzoic acid and Benzoic acid | Cleavage of the benzyl group. google.com |

| Hydrogenolysis | H2, Pd/C | 2,6-Dimethoxybenzoic acid and Toluene | Common deprotection method. ambeed.comnacatsoc.org |

| Catalytic Transfer Hydrogenation | Pd/C, HCOOH or 2-propanol | 2,6-Dimethoxybenzoic acid and Toluene | Avoids the use of H2 gas. cdnsciencepub.commdma.ch |

Transformations of the Methoxy Groups

The two methoxy groups on the benzoate ring are relatively stable ether linkages. However, they can be cleaved under specific, often harsh, conditions to yield the corresponding phenols.

Ether Cleavage:

The most common method for the cleavage of aryl methyl ethers is treatment with strong Lewis acids, with boron tribromide (BBr₃) being a particularly effective reagent. researchgate.netnih.govgvsu.edupearson.com The reaction proceeds by the formation of a Lewis acid-base adduct between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the methyl group. This results in the formation of a phenoxy-boron species, which upon aqueous workup, yields the corresponding phenol. Depending on the stoichiometry of BBr₃ used, it is possible to selectively cleave one or both methoxy groups of this compound to produce benzyl 2-hydroxy-6-methoxybenzoate or benzyl 2,6-dihydroxybenzoate, respectively. Other reagents, such as aluminum chloride in the presence of a nucleophilic scavenger, can also be used for demethylation. reddit.com

Oxidative Demethylation:

Biological and Pharmacological Activities Non Clinical Focus

Antimicrobial Efficacy

Benzyl (B1604629) 2,6-dimethoxybenzoate has demonstrated a spectrum of antimicrobial activity in laboratory settings, showing inhibitory effects against various pathogenic bacteria and fungi. device.reportresearchgate.netresearchgate.netresearchgate.netchemfaces.com

Studies have consistently reported that Benzyl 2,6-dimethoxybenzoate is active against several common bacterial pathogens. device.reportresearchgate.netchemfaces.com The compound's efficacy has been noted against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. device.reportresearchgate.netchemfaces.com While these studies confirm a general antibacterial effect, specific quantitative data, such as Minimum Inhibitory Concentration (MIC) values, are not extensively detailed in the available literature.

| Bacterial Pathogen | Gram Stain | Reported Activity |

|---|---|---|

| Staphylococcus aureus (S. aureus) | Positive | Active |

| Bacillus subtilis (B. subtilis) | Positive | Active |

| Escherichia coli (E. coli) | Negative | Active |

| Pseudomonas aeruginosa (P. aeruginosa) | Negative | Active |

The compound has also been identified as having antifungal properties. Research indicates its activity against the opportunistic yeast Candida albicans and the dermatophyte Trichophyton mentagrophytes. device.reportresearchgate.netchemfaces.com These findings suggest a broad-spectrum antimicrobial potential for this compound. Information regarding its efficacy against other fungal strains such as Penicillium chrysogenum and Saccharomyces cerevisiae is not specified in the reviewed scientific literature.

| Fungal Strain | Classification | Reported Activity |

|---|---|---|

| Candida albicans (C. albicans) | Yeast | Active |

| Trichophyton mentagrophytes (T. mentagrophytes) | Dermatophyte | Active |

| Penicillium chrysogenum | Mold | Data Not Available |

| Saccharomyces cerevisiae | Yeast | Data Not Available |

Antitumor and Cytotoxic Activities in in vitro Cell Line Models

In addition to its antimicrobial effects, this compound has been evaluated for its potential as a cytotoxic agent against various cancer cell lines in vitro.

While the compound has demonstrated cytotoxic effects, the precise molecular mechanisms through which it inhibits cell growth and induces cell death have not been extensively elucidated in the available scientific literature. Further research is required to understand the specific pathways and cellular targets involved in its antitumor activity.

This compound has shown cytotoxic activity against a panel of human cancer cell lines. scribd.com In one study, its efficacy was measured against A-549 (human lung carcinoma), MCF-7 (human breast adenocarcinoma), and HT-29 (human colon adenocarcinoma) cells, with ED50 values recorded at 33.3 µg/mL, 45.4 µg/mL, and 31.3 µg/mL, respectively. scribd.com The compound was also assessed in general cytotoxicity assays, showing a 39% tumor inhibition in a potato disc assay and a median lethal concentration (LC50) of 1.83 ppm in the brine shrimp lethality assay. scribd.com

| Assay / Cell Line | Cancer Type | Measurement | Result |

|---|---|---|---|

| A-549 | Lung Carcinoma | ED50 | 33.3 µg/mL |

| MCF-7 | Breast Adenocarcinoma | ED50 | 45.4 µg/mL |

| HT-29 | Colon Adenocarcinoma | ED50 | 31.3 µg/mL |

| Potato Disc Assay | General Antitumor | % Inhibition | 39% |

| Brine Shrimp Lethality | General Cytotoxicity | LC50 | 1.83 ppm |

Immunomodulatory Effects

Based on a review of the available scientific literature, there is currently no specific information detailing the immunomodulatory effects of isolated this compound. While some studies have investigated the properties of plant extracts containing this compound, the direct effects of this compound on the immune system have not been reported. researchgate.net

Macrophage Activation and Cytokine Secretion Studies (in vitro)

Currently, there is no available scientific literature detailing specific in vitro studies on the effects of this compound on macrophage activation or the secretion of cytokines.

Smooth Muscle Relaxant Properties

In vitro Studies on Isolated Tissue (e.g., guinea-pig ileum)

This compound has been identified as a compound with smooth muscle relaxant properties. In studies using isolated guinea-pig ileum, this compound induced a concentration-dependent inhibition of spontaneous contractions tandfonline.comresearchgate.net. Its potency was found to be comparable to that of papaverine, a well-known smooth muscle relaxant tandfonline.comresearchgate.net. This activity was part of a broader investigation into the spasmolytic principles of the plant Brickellia veronicaefolia, from which this compound was isolated tandfonline.comresearchgate.netnih.gov.

Table 1: Spasmolytic Activity of this compound

| Compound | Tissue | Effect | IC50 (µM) | Reference Compound | IC50 (µM) |

|---|

*Note: The source provides a range for a group of compounds including this compound.

Antiprotozoal Activities

Efficacy Against Parasitic Protozoa (Plasmodium falciparum, Trypanosoma brucei, Trypanosoma cruzi, Leishmania infantum)

This compound was one of several compounds isolated from the plant Verbesina encelioides and tested in vitro for its antiprotozoal activity researchgate.netnih.gov. The compound was evaluated against a panel of parasitic protozoa, including Plasmodium falciparum, Trypanosoma brucei, Trypanosoma cruzi, and Leishmania infantum researchgate.netnih.gov. While the studies detailed the moderate to weak activities of other isolated compounds, specific efficacy data, such as IC50 values for this compound, were not highlighted in the available literature, suggesting it may have had limited to no direct activity against the tested protozoa researchgate.netnih.gov.

Evaluation of Cytotoxicity in Mammalian Cells (e.g., MRC-5) for Selectivity

As part of the antiprotozoal screening, the cytotoxicity of this compound was evaluated in a mammalian cell line to determine its selectivity. The compound was tested on MRC-5 cells, which are human lung fibroblasts researchgate.netnih.gov. The research concluded that all the compounds isolated from the tested fraction of Verbesina encelioides, which included this compound, were non-cytotoxic researchgate.netnih.gov.

Table 2: Summary of Antiprotozoal and Cytotoxicity Screening for this compound

| Organism/Cell Line | Type | Activity/Result |

|---|---|---|

| Plasmodium falciparum | Parasitic Protozoan | Tested, specific activity not reported |

| Trypanosoma brucei | Parasitic Protozoan | Tested, specific activity not reported |

| Trypanosoma cruzi | Parasitic Protozoan | Tested, specific activity not reported |

| Leishmania infantum | Parasitic Protozoan | Tested, specific activity not reported |

Antioxidant Capacity and Free Radical Scavenging Mechanisms

There is no available scientific literature that specifically investigates the antioxidant capacity of this compound or details its potential free radical scavenging mechanisms.

Applications in Material Science: Corrosion Inhibition (for specific derivatives)

Derivatives of this compound have been investigated for their potential applications in material science, specifically as corrosion inhibitors for steel alloys. Research has demonstrated the efficacy of these compounds in protecting metals from the degradative effects of corrosive environments.

One notable derivative, 3´-(2,6-dimethoxybenzoyl)-benzyl 2,6-dimethoxybenzoate (RM4), has been the subject of electrochemical studies to evaluate its performance as a corrosion inhibitor. researchgate.net These investigations have focused on its ability to protect API 5L X70 steel, a material commonly used in pipelines for the oil and gas industry, when exposed to a saline medium. researchgate.net

The evaluation of this compound involved electrochemical techniques such as polarization curves and electrochemical impedance spectroscopy (EIS). researchgate.net The findings from the polarization curve analysis indicated that at a concentration of 50 ppm in a 3% chloride medium, the inhibitor achieved a significant efficiency of 73.2% in mitigating corrosion. researchgate.net Furthermore, studies on the inhibition kinetics revealed that this organic compound is capable of maintaining its protective properties against corrosion over an immersion period of 120 hours. researchgate.net The mechanism of inhibition is attributed to the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer that impedes the corrosive process.

The research into benzoic acid derivatives as corrosion inhibitors is part of a broader effort to find effective, organic compounds for protecting carbon steel and other alloys in various industrial applications. ekb.eg The presence of heteroatoms like oxygen and nitrogen, along with aromatic rings in the molecular structure of these compounds, is believed to contribute to their inhibitory effects. nih.gov

The table below summarizes the research findings on the corrosion inhibition performance of the specified this compound derivative.

| Corrosion Inhibitor | Protected Material | Corrosive Medium | Inhibitor Concentration | Inhibition Efficiency (%) | Evaluation Techniques |

| 3´-(2,6-dimethoxybenzoyl)-benzyl 2,6-dimethoxybenzoate (RM4) | API 5L X70 Steel | 3% Chloride | 50 ppm | 73.2 | Polarization Curves, Electrochemical Impedance Spectroscopy (EIS) |

Structure Activity Relationship Sar Investigations

Correlation of Structural Features of Benzyl (B1604629) 2,6-Dimethoxybenzoate and its Analogues with Observed Biological Potency

The biological potency of benzyl 2,6-dimethoxybenzoate analogues is intricately linked to the nature and position of substituents on both aromatic rings. Studies have revealed that the 2,6-dimethoxy substitution pattern on the benzoate (B1203000) ring is a critical determinant of activity in several biological assays.

In the context of calmodulin (CaM) inhibition, the presence of methoxy (B1213986) groups at the C-2 and C-6 positions of the benzoate ring has been shown to be a key feature for potent activity. The symmetrical disubstitution in this manner is thought to contribute to a favorable binding interaction with the target protein. Furthermore, modifications to the benzyl portion of the molecule have demonstrated a significant impact on potency. For instance, the introduction of additional substituents on the benzyl ring can modulate the electronic and steric properties of the molecule, thereby influencing its interaction with the biological target.

The spasmolytic activity of this compound derivatives has also been a subject of SAR studies. The 2,6-dimethoxybenzoyl moiety is a common feature in a number of naturally occurring and synthetic compounds exhibiting smooth muscle relaxant properties. The potency of these compounds is influenced by the substitution pattern on the benzyl ring. For example, the presence of hydroxyl or additional methoxy groups on the benzyl ring can alter the pharmacokinetic and pharmacodynamic properties of the analogues, leading to variations in their spasmolytic effects.

Influence of Substituent Position and Nature on Pharmacological Profiles

The pharmacological profile of this compound analogues is highly sensitive to the position and electronic nature of the substituents on the aromatic rings.

On the Benzoate Ring: The 2,6-dimethoxy substitution is a recurring motif in bioactive benzyl benzoates. The ortho-methoxy groups are believed to enforce a non-planar conformation between the phenyl ring and the ester group, which may be crucial for optimal interaction with certain biological targets. Altering this substitution pattern, for instance, by shifting the methoxy groups to other positions or replacing them with other functional groups, often leads to a significant decrease in biological activity.

On the Benzyl Ring: The nature and position of substituents on the benzyl ring play a pivotal role in fine-tuning the pharmacological profile. Electron-donating groups, such as hydroxyl and methoxy groups, at specific positions on the benzyl ring have been shown to enhance the potency of certain analogues. Conversely, the introduction of electron-withdrawing groups can have a detrimental effect on activity. The steric bulk of the substituents on the benzyl ring is another important factor; bulky groups may cause steric hindrance, preventing the molecule from adopting the optimal conformation for binding to its target.

Comparative SAR Analysis with Other Benzoate Esters and Related Natural Products

The SAR of this compound can be better understood by comparing it with other classes of benzoate esters and structurally related natural products.

Comparison with other Benzoate Esters: Simple benzyl benzoate exhibits a range of biological activities, including antimicrobial and spasmolytic effects. The introduction of the 2,6-dimethoxy substituents on the benzoate ring, as seen in the titular compound, generally leads to a significant enhancement of potency in certain assays, such as calmodulin inhibition. This highlights the importance of the specific substitution pattern for targeted biological activity. Other substituted benzyl benzoates, for example, those with hydroxyl or other alkoxy groups at different positions, show varied pharmacological profiles, further emphasizing the positional importance of the substituents.

Comparison with Related Natural Products: Several natural products containing the benzoate ester motif have been isolated from various plant species. For instance, certain plants from the Brickellia genus produce a variety of substituted benzyl benzoates with notable spasmolytic activities. Comparing the structures of these natural products with synthetic analogues like this compound reveals common structural features that are essential for their biological effects. The 2,6-dimethoxybenzoyl moiety, or variations thereof, is found in some of these naturally occurring bioactive compounds, suggesting a convergent evolutionary pressure for this particular structural feature.

Design of Improved Bioactive Analogues Based on SAR Data

The insights gained from SAR studies on this compound and its analogues have paved the way for the rational design of new compounds with improved biological activities. The general principles of rational drug design, which involve making targeted modifications to a lead compound to enhance its potency, selectivity, and pharmacokinetic properties, are applicable here.

Based on the existing SAR data, several strategies can be employed to design improved bioactive analogues:

Optimization of Benzyl Ring Substitution: Systematic exploration of a wider range of substituents (e.g., halogens, small alkyl groups, and other electron-donating or -withdrawing groups) at various positions on the benzyl ring could lead to the identification of analogues with enhanced potency and selectivity.

Bioisosteric Replacement: The methoxy groups on the benzoate ring could be replaced with other bioisosteric groups (e.g., fluoro, chloro, or methyl groups) to probe the importance of their electronic and steric properties for biological activity.

Conformational Restriction: Introducing conformational constraints into the molecule, for example, by incorporating the benzyl or benzoate moiety into a ring system, could lock the molecule into a more bioactive conformation, potentially leading to a significant increase in potency.

While specific examples of the successful application of these design principles to this compound are not extensively reported in the current literature, the established SAR provides a solid foundation for future drug discovery efforts in this chemical class. The continued application of rational design strategies, guided by computational modeling and biological testing, holds promise for the development of novel and potent therapeutic agents based on the this compound scaffold.

Computational and Theoretical Chemistry of Benzyl 2,6 Dimethoxybenzoate

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, providing a framework to understand the electronic structure and properties of molecules.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule based on its electron density. For Benzyl (B1604629) 2,6-dimethoxybenzoate, DFT calculations would be employed to find the most stable three-dimensional arrangement of its atoms, a process known as geometry optimization. This would reveal crucial information about bond lengths, bond angles, and dihedral angles. Different functionals, such as B3LYP, are commonly used in conjunction with a basis set, like 6-311G(d,p), to achieve a balance between accuracy and computational cost. nih.govepstem.net The optimized geometry represents the molecule's minimum energy conformation and is the foundation for calculating other properties.

Ab initio Methods for Molecular Properties

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, while often more computationally intensive than DFT, can provide highly accurate predictions of various molecular properties. For Benzyl 2,6-dimethoxybenzoate, ab initio calculations could be used to determine properties such as dipole moment, polarizability, and vibrational frequencies. These calculated values are instrumental in understanding the molecule's interaction with electric fields and its infrared spectrum.

Molecular Electrostatic Potential (MEP) Analysis

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map displays regions of negative potential (typically colored in shades of red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored in shades of blue), which are electron-deficient and prone to nucleophilic attack. For this compound, an MEP analysis would identify the most likely sites for intermolecular interactions, such as hydrogen bonding.

Frontier Molecular Orbital (FMO) Theory and Reactivity Prediction (HOMO-LUMO analysis)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic transport properties. A smaller HOMO-LUMO gap generally indicates higher reactivity. For this compound, FMO analysis would provide insights into its potential chemical reactions and electronic behavior.

Natural Bond Orbital (NBO) Analysis